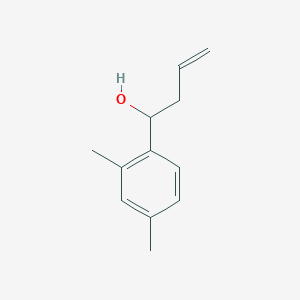
1-(2,4-Dimethylphenyl)but-3-en-1-ol
Overview
Description
1-(2,4-Dimethylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C12H16O It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethylphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene with but-3-en-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-dimethylphenyl is coupled with a suitable butenol halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The double bond in the butenol side chain can be reduced to form the saturated alcohol using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride in methanol.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2,4-Dimethylphenyl)but-3-en-1-one or 1-(2,4-Dimethylphenyl)but-3-en-1-al.
Reduction: 1-(2,4-Dimethylphenyl)butan-1-ol.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-(2,4-Dimethylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals. Studies on its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases. Its structural features suggest potential activity as an anti-inflammatory or antimicrobial agent.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for use in polymer synthesis and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring and butenol side chain can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.
The compound may also modulate enzyme activity by acting as a substrate or inhibitor, depending on its structural compatibility with the enzyme’s active site. Further research is needed to elucidate the precise molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)but-3-en-1-ol can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)ethanone: This compound lacks the butenol side chain and has different reactivity and applications.
1-(2,5-Dimethylphenyl)but-3-en-1-ol: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s chemical properties and reactivity.
1-(2,4-Dimethylphenyl)butan-1-ol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl ring and a butenol side chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h4,6-8,12-13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLPRDTEYZJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC=C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


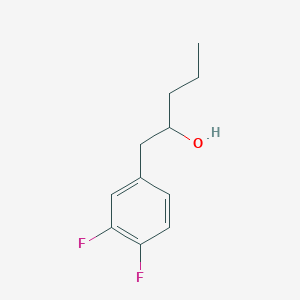
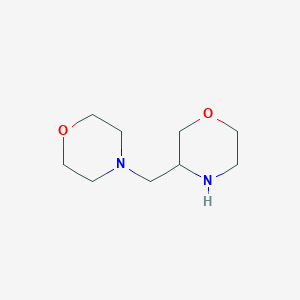

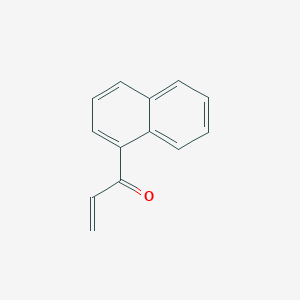
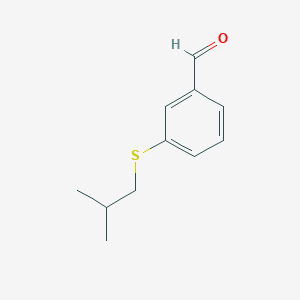
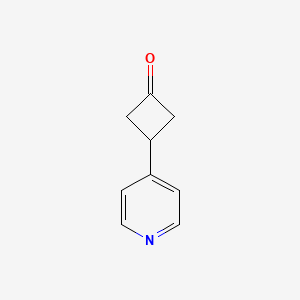
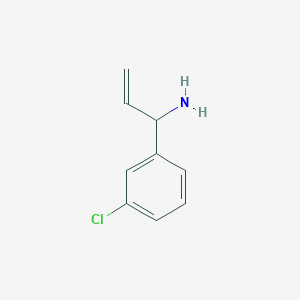
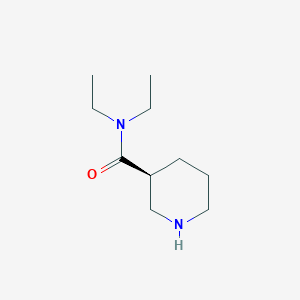
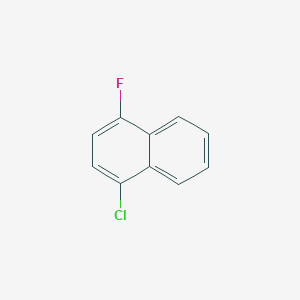
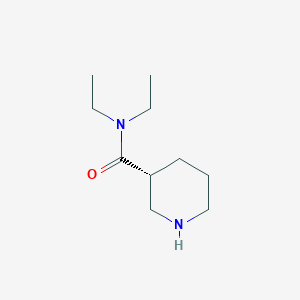
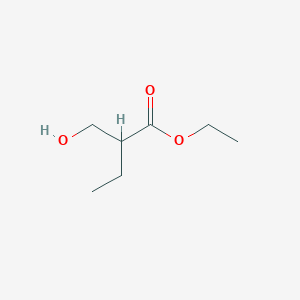
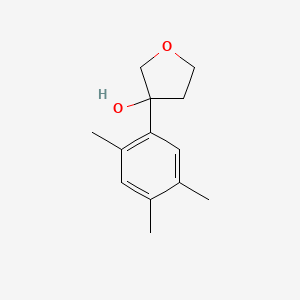
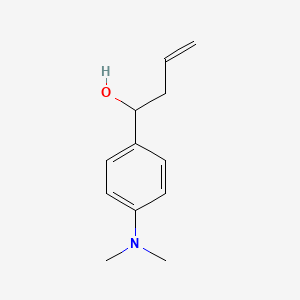
![N-[4-(morpholin-4-ylmethyl)phenyl]formamide](/img/structure/B7939753.png)
